[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine
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Overview
Description
[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a triazole ring, and a nitro-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can produce various substituted phenyl derivatives.
Scientific Research Applications
[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C14H11N5O4 |
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Molecular Weight |
313.27 g/mol |
IUPAC Name |
(Z)-1-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H11N5O4/c1-22-14-6-10(19(20)21)2-4-12(14)13-5-3-11(23-13)7-17-18-8-15-16-9-18/h2-9H,1H3/b17-7- |
InChI Key |
PIAAMHIRKCRJEO-IDUWFGFVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\N3C=NN=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN3C=NN=C3 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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